![molecular formula C15H10F2N2O3 B5594877 N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B5594877.png)
N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide
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Overview
Description
Synthesis Analysis
Acrylamide derivatives, such as N-(4-nitrophenyl)acrylamide, have been synthesized and characterized using techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and computational methods (Tanış, Çankaya, & Yalçın, 2019). The synthesis involves condensation reactions and specific modifications to introduce functional groups that confer unique properties to the molecule.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically analyzed using spectroscopic techniques and computational models. For example, studies have determined the conformation, vibrational and electronic transitions, and isometric chemical shifts of similar compounds through experimental and theoretical analyses (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including polymerization and aminocyclization, which are influenced by their functional groups. For instance, N-(4-iodo-1,3-diphenylbutyl) acrylamide undergoes radical homopolymerization, suggesting potential for enhanced oil recovery applications (Huang et al., 2019).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and melting points, are critical for their application in various domains. Solubility data for related compounds in different solvent mixtures provide insight into their potential for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
properties
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-9-12(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUZQAOTGOMTH-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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